1,3-Dibromohexane

説明

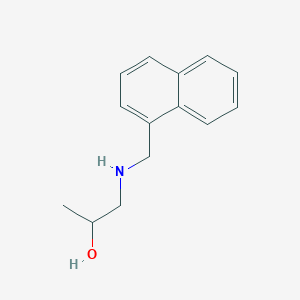

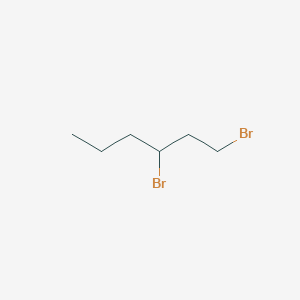

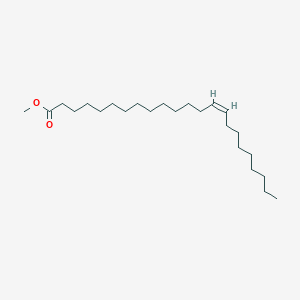

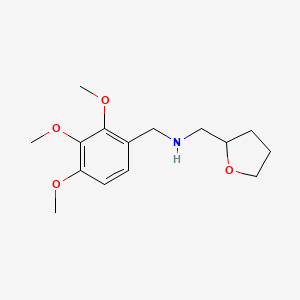

1,3-Dibromohexane is an organic compound with the molecular formula C6H12Br2 . It belongs to the class of halogenated hydrocarbons.

Synthesis Analysis

Dibromoalkane synthesis by dibromination is a common method for the synthesis of 1,3-Dibromohexane . This process involves the use of various brominating reagents for alkenes, alkynes, and ketones . The combination of DMSO and oxalyl bromide is a highly efficient brominating reagent . This bromination offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .Molecular Structure Analysis

The molecular structure of 1,3-Dibromohexane consists of a hexane (six carbon atoms) backbone with bromine atoms attached to the first and third carbon atoms . The average mass of the molecule is 243.967 Da and the monoisotopic mass is 241.930557 Da .Chemical Reactions Analysis

1,3-Dibromohexane can undergo various chemical reactions. For instance, it can participate in bromination reactions of alkenes, alkynes, and anilines . These reactions are carried out at room temperature in short reaction times using potassium bromide and orthoperiodic acid in dichloromethane-water (1:1) to prepare the corresponding brominated compounds with excellent yields .Physical And Chemical Properties Analysis

1,3-Dibromohexane has a boiling point of 215.3±8.0 °C at 760 mmHg . Its vapour pressure is 0.2±0.4 mmHg at 25°C, and it has an enthalpy of vaporization of 43.3±3.0 kJ/mol . The flash point is 87.1±17.7 °C . The index of refraction is 1.498 .科学的研究の応用

Molecular Properties and Dynamics

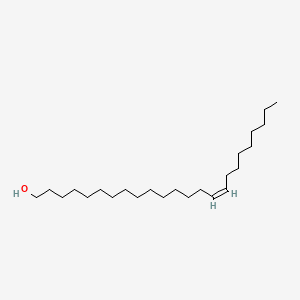

1,6-Dibromohexane, a close analogue of 1,3-Dibromohexane, has been studied for its molecular properties in urea inclusion compounds. Solid-state NMR spectroscopy revealed insights into guest dynamics and conformational order, showing that the guest dynamics are dominated by mutual exchange between two gauche conformers (Yang & Müller, 2007).

Electrochemical Reduction

Research on the electrochemical reduction of dibromohexane at silver cathodes in dimethylformamide (DMF) has been conducted. This study focused on understanding the reduction of carbon-bromine bonds and the product distributions arising from the process, providing insights into electrochemical reactions and mechanisms (Martin et al., 2015).

Vibrational Properties and Inclusion Compounds

The vibrational properties of the 1,6-dibromohexane/urea inclusion compound have been investigated using Raman and IR spectroscopy. This research offers a model system for understanding the vibrational properties of α,ω-dibromoalkane molecules (Elizabé et al., 1996).

Amphiphilic Hydrogels

Crosslinked carboxymethylpullulan synthesized using dibromohexan as a crosslinking agent represents an application in creating amphiphilic hydrogels. These hydrogels have potential applications in pharmaceutical and biomedical fields, especially in drug delivery (Legros et al., 2008).

Ionic Liquid Oxidants

Research has been conducted on hexamethylenebis (N-methylimidazolium) dichlorochromate, prepared using 1,6-dibromohexane. This ionic liquid oxidant shows potential in selectively oxidizing benzylic alcohols, indicating applications in organic synthesis and industrial chemistry (Hosseinzadeh et al., 2011).

Surface Chemistry for Cell Interactions

Surface chemical gradients, including those derived from dibromohexane, have been used to study mammalian cell interactions with synthetic surfaces. This research contributes to the understanding of cell behavior on different chemistries, relevant to tissue engineering and biomedical applications (Zelzer et al., 2008).

作用機序

. . .

Mode of Action

1,3-Dibromohexane interacts with its targets (alkenes) through a process known as dibromination . In this reaction, the compound adds two bromine atoms across the double bond of an alkene, resulting in a 1,2-dibromoalkane . This reaction proceeds under mild conditions without the need for a catalyst or an external oxidant .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dibromoalkanes, which are used in various chemical reactions and processes .

Result of Action

The primary result of 1,3-Dibromohexane’s action is the formation of 1,2-dibromoalkanes from alkenes . These products are valuable in various chemical syntheses and can be further reacted to form a wide range of other compounds .

Action Environment

The efficacy and stability of 1,3-Dibromohexane can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of other substances, the pH of the environment, and the temperature . Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.

Safety and Hazards

1,3-Dibromohexane is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and not eating, drinking, or smoking when using this product .

特性

IUPAC Name |

1,3-dibromohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTSGRVTBHQZOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3142620.png)

![1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B3142683.png)